3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine
Overview
Description
3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine is an organic compound with a molecular formula of C11H16ClNO It is a derivative of phenoxypropanamine and contains a chlorophenoxy group attached to a dimethylpropanamine backbone
Mechanism of Action
Target of Action
The primary target of 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine, also known as Chlorphenesin, is the central nervous system (CNS). It acts as a muscle relaxant, blocking nerve impulses or pain sensations that are sent to the brain .
Mode of Action
It is known to act in the CNS rather than directly on skeletal muscle .
Biochemical Pathways
It is known that the compound interferes with nerve impulse transmission in the cns, which leads to muscle relaxation .
Pharmacokinetics
Chlorphenesin is rapidly and completely absorbed in the body . It undergoes hepatic metabolism, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of Chlorphenesin ranges from 2.3 to 5 hours .
Result of Action
The primary result of Chlorphenesin’s action is muscle relaxation. By blocking nerve impulses in the CNS, it reduces pain sensations sent to the brain, leading to a decrease in muscle tension and discomfort .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chlorphenesin. For instance, it is highly soluble in water and quite volatile . It has a high potential for bioaccumulation and is a recognized irritant . Little is known about its persistence in soil and aquatic systems .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine are not well-defined . Its structural similarity to Chlorphenesin, a phenol ether used to treat painful muscular conditions , suggests that it may interact with similar enzymes, proteins, and other biomolecules. The nature of these interactions is likely to be influenced by the compound’s chemical structure, particularly its chlorophenoxy and dimethylpropan-1-amine groups .
Cellular Effects
Based on its structural similarity to Chlorphenesin, it may influence cell function by modulating cellular signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that Chlorphenesin acts in the central nervous system (CNS) rather than directly on skeletal muscle . Therefore, it is possible that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models
Metabolic Pathways
The metabolic pathways involving this compound are not well defined
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine typically involves the reaction of 4-chlorophenol with N,N-dimethylpropan-1-amine under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the amine. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of phenoxy derivatives with different substituents.
Scientific Research Applications
3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the production of various chemical products, including pesticides and pharmaceuticals.
Comparison with Similar Compounds
3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine can be compared with other similar compounds, such as:
4-Chlorophenoxyacetic acid: A synthetic pesticide with similar structural features but different applications.
Chlorphenesin: A muscle relaxant with a similar phenoxy group but different pharmacological properties.
Rafoxanide: A halogenated salicylanilide with anthelmintic properties.
These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the unique properties of this compound.
Properties
IUPAC Name |
3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBSTLWQVXYCRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.